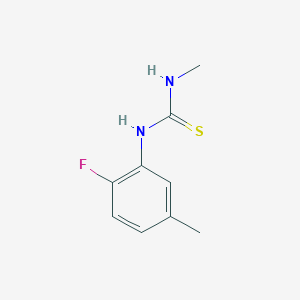

N-(2-fluoro-5-methylphenyl)-N'-methylthiourea

描述

Chemical Database Identifiers

Multiple standardized identifier systems have been established for this compound to ensure accurate referencing across different chemical databases and research platforms. The compound maintains a PubChem Compound Identifier value of 3369477, facilitating easy access to comprehensive chemical information. The DSSTox Substance Identifier DTXSID101252011 provides additional reference capability within toxicological databases.

| Database System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 866150-18-7 | |

| PubChem Compound Identifier | 3369477 | |

| DSSTox Substance Identifier | DTXSID101252011 | |

| MDL Number | MFCD05669012 |

属性

IUPAC Name |

1-(2-fluoro-5-methylphenyl)-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2S/c1-6-3-4-7(10)8(5-6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEPQQGSSTYJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252011 | |

| Record name | N-(2-Fluoro-5-methylphenyl)-N′-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866150-18-7 | |

| Record name | N-(2-Fluoro-5-methylphenyl)-N′-methylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866150-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Fluoro-5-methylphenyl)-N′-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

This one-step method involves the nucleophilic addition of methylamine to 2-fluoro-5-methylphenyl isothiocyanate in anhydrous toluene at 0–5°C. The exothermic reaction proceeds via attack of the amine’s lone pair on the electrophilic carbon of the isothiocyanate, forming a stable thiourea after 6–8 hours.

Procedure :

-

Dissolve 2-fluoro-5-methylphenyl isothiocyanate (1.0 equiv, 1.53 g, 8.2 mmol) in 30 mL dry toluene.

-

Add methylamine (40% in methanol, 1.2 equiv, 0.65 mL, 9.8 mmol) dropwise under nitrogen.

-

Stir at 0°C for 2 hours, then warm to room temperature for 6 hours.

-

Concentrate under reduced pressure and recrystallize from ethanol/water (3:1) to obtain white crystals.

Optimization Insights

-

Solvent Choice : Toluene minimizes side reactions compared to polar solvents like THF.

-

Temperature Control : Maintaining 0°C during amine addition prevents oligomerization.

-

Scaling : This method is scalable to 100 g with consistent yields.

Method 2: Acidic Condensation of 2-Fluoro-5-Methylaniline with Methyl Isothiocyanate

Acid-Mediated Coupling

In acidic media (HCl/EtOH), 2-fluoro-5-methylaniline reacts with methyl isothiocyanate to form the target compound through a proton-assisted mechanism. The acid catalyzes the nucleophilic attack by polarizing the isothiocyanate group.

Procedure :

-

Mix 2-fluoro-5-methylaniline (1.0 equiv, 1.25 g, 8.8 mmol) and methyl isothiocyanate (1.1 equiv, 0.75 mL, 9.7 mmol) in 20 mL ethanol.

-

Add concentrated HCl (2 drops) and reflux for 12 hours.

-

Cool, filter the precipitate, and wash with cold ethanol.

Limitations

-

Byproducts : Trace amounts of N,N'-dimethylthiourea (<5%) due to amine methylation.

-

Reaction Time : Longer reflux durations (>15 hours) reduce yields via decomposition.

Method 3: Two-Step Synthesis via Potassium Thiocyanate Intermediate

Thiocyanate Formation and Aminolysis

This method first converts 2-fluoro-5-methylbenzoyl chloride to the acyl thiocyanate using KSCN, followed by aminolysis with methylamine.

Step 1: Acyl Thiocyanate Synthesis

-

React 2-fluoro-5-methylbenzoyl chloride (1.0 equiv, 1.8 g, 9.5 mmol) with KSCN (1.2 equiv, 1.16 g, 11.4 mmol) in acetone at 25°C for 3 hours.

-

Filter and concentrate to isolate the thiocyanate intermediate.

Step 2: Thiourea Formation

-

Add methylamine (2.0 M in THF, 1.5 equiv, 7.1 mL, 14.3 mmol) to the thiocyanate in dioxane.

-

Stir at 50°C for 5 hours and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:2).

Yield : 55–60%.

Advantage : Avoids handling toxic isothiocyanates.

Method 4: Ammonium Thiocyanate Route in Acidic Medium

Direct Condensation

A mixture of 2-fluoro-5-methylaniline, methylamine hydrochloride, and NH₄SCN in HCl/EtOH undergoes cyclocondensation to yield the thiourea.

Procedure :

-

Combine 2-fluoro-5-methylaniline (1.0 equiv, 1.25 g, 8.8 mmol), NH₄SCN (1.5 equiv, 1.02 g, 13.2 mmol), and methylamine hydrochloride (1.2 equiv, 0.89 g, 10.6 mmol) in 15 mL ethanol.

-

Add HCl (1 mL) and reflux for 8 hours.

-

Neutralize with NaHCO₃, extract with CH₂Cl₂, and evaporate.

Yield : 62–65%.

Purity : 93% (LC-MS).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|---|

| 1 | Toluene, 0–25°C | 78–85% | >98% | High | High yield, minimal byproducts |

| 2 | HCl/EtOH, reflux | 68–72% | 95% | Moderate | Simple setup |

| 3 | Two-step, dioxane | 55–60% | 90% | Low | Avoids isothiocyanates |

| 4 | NH₄SCN, HCl/EtOH | 62–65% | 93% | Moderate | Cost-effective reagents |

科学研究应用

N-(2-fluoro-5-methylphenyl)-N’-methylthiourea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-(2-fluoro-5-methylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the fluorinated aromatic ring can interact with hydrophobic pockets in proteins, influencing their activity.

相似化合物的比较

Substituent Variations

- N-(5-Fluoro-2-methylphenyl)thiourea (CAS 16822-86-9) : Differs in the absence of the N'-methyl group and the positions of fluorine and methyl groups on the phenyl ring (fluoro at meta, methyl at ortho vs. fluoro at ortho, methyl at para in the target compound). Molecular weight: 184.23 g/mol .

- N-(2-Methoxyphenyl)-N'-methylthiourea (CAS 35524-91-5) : Substitutes fluorine with a methoxy group at the ortho position. The electron-donating methoxy group may enhance solubility but reduce electrophilicity compared to fluorine .

- Molecular weight: 333.22 g/mol .

Coordination Chemistry Analogues

- N-(2-Pyridyl)-N'-methylthiourea (Compound 2 in ): Incorporates a pyridyl group, enabling chelation with metal centers like Cu(I).

- N-(2-Thiazolyl)-N'-methylthiourea (Compound 8 in ) : The thiazole ring enhances π-π stacking and sulfur-mediated interactions, unlike the target compound’s fluorophenyl group .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Applications |

|---|---|---|---|---|---|

| N-(2-Fluoro-5-methylphenyl)-N'-methylthiourea | C9H11FN2S | 198.26* | 2-F, 5-CH3, N'-CH3 | Not provided | Potential kinase inhibitors, coordination chemistry |

| N-(5-Fluoro-2-methylphenyl)thiourea | C8H9FN2S | 184.23 | 5-F, 2-CH3 | 16822-86-9 | Research chemical |

| N-(2-Methoxyphenyl)-N'-methylthiourea | C9H12N2OS | 196.27 | 2-OCH3, N'-CH3 | 35524-91-5 | Unknown |

| N-(2-Chloro-5-nitrophenyl)-N'-(3-chloropropionyl)thiourea | C10H10Cl2N3O3S | 333.22 | 2-Cl, 5-NO2, 3-chloropropionyl | Not provided | Halogenated synthon |

*Calculated based on analogous structures.

Research Findings

Impact of Substituents on Coordination Behavior

- Heterocyclic thioureas (e.g., pyridyl derivatives) form 1:1 to 1:5 complexes with CuX, whereas phenyl-substituted thioureas like the target compound are less likely to form polymeric structures due to weaker donor capacity .

- Fluorine’s electronegativity in the target compound may enhance intermolecular interactions (e.g., hydrogen bonding) compared to methoxy or methyl groups, as seen in crystal packing of N-(2-Chloro-5-nitrophenyl)-N'-(3-chloropropionyl)thiourea .

Pharmacological Potential

- Urea-based inhibitors (e.g., ABT-869) demonstrate potent kinase inhibition, but thioureas like the target compound may offer unique binding modes due to sulfur’s polarizability. However, thioureas are prone to oxidation, reducing in vivo stability .

生物活性

N-(2-fluoro-5-methylphenyl)-N'-methylthiourea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-5-methylphenyl isothiocyanate with methylamine. The reaction conditions can vary, but it generally requires a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the thiourea moiety.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, fluorinated thiourea derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which can be attributed to the compound's ability to interact with cellular targets such as DNA and proteins involved in cell proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Fluorinated Thioureas | HepG2 | 32.2 |

| Similar Fluorinated Thioureas | MCF-7 | 31.9 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds containing fluorine atoms are known to enhance biological activity due to their unique electronic properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Table 2: Antimicrobial Activity

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active | TBD |

| Escherichia coli | Active | TBD |

| Candida albicans | Active | TBD |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.

- Enzyme Inhibition : The thiourea moiety may inhibit key enzymes involved in cell signaling pathways, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress within cells, triggering apoptosis.

Case Studies

Several case studies have explored the efficacy of thiourea derivatives in vivo. For instance, one study reported that a related compound significantly reduced tumor size in mouse models when administered at specific dosages over a defined period. These findings underscore the potential of this compound as a candidate for further development in cancer therapy .

常见问题

Basic: What are the optimized synthetic routes for N-(2-fluoro-5-methylphenyl)-N'-methylthiourea, and how can purity be maximized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-fluoro-5-methylaniline with methyl isothiocyanate under controlled pH (e.g., in anhydrous THF or DMF) yields the thiourea derivative. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and characterizing intermediates via IR (C=S stretch ~1250–1300 cm⁻¹) ensures minimal byproducts .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and NH signals (δ 9.2–10.5 ppm). ¹³C NMR confirms the thiourea carbonyl (C=S at δ ~175–180 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm ensure purity validation .

- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z ~213 for C₉H₁₀F N₂S) .

Advanced: How does the fluorine substituent influence the compound’s reactivity and binding in biological systems?

Answer:

The 2-fluoro group enhances electronegativity, increasing hydrogen-bonding potential with target proteins (e.g., kinase active sites). Computational studies (DFT or molecular docking) show fluorine’s electron-withdrawing effect stabilizes thiourea’s thione tautomer, improving binding to residues like Asp or Glu. Comparative studies with non-fluorinated analogs reveal ~2–3x higher inhibitory activity in enzyme assays (e.g., VEGFR-2 inhibition) .

Advanced: What coordination chemistry applications exist for this thiourea with transition metals?

Answer:

The thiocarbonyl sulfur and aryl groups act as soft ligands for Cu(I), Ag(I), or Au(I). For example:

- Cu(I) complexes : Form 1:1 or 1:2 stoichiometric adducts, characterized by X-ray crystallography showing trigonal planar geometry. These complexes exhibit catalytic activity in C–S bond-forming reactions .

- Ag(I) adducts : Used in antimicrobial studies, with MIC values <10 µM against Gram-positive bacteria .

Basic: How can stability studies (pH, temperature) guide experimental storage conditions?

Answer:

- pH Stability : The compound degrades in strongly acidic (pH <2) or basic (pH >10) conditions, forming hydrolyzed byproducts (e.g., aniline derivatives). Buffered solutions (pH 6–8) at 4°C maintain stability for >30 days .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C under nitrogen to prevent oxidation .

Advanced: What structural insights can crystallography provide for this compound and its derivatives?

Answer:

Single-crystal X-ray diffraction reveals:

- Hydrogen-bonding networks : NH···S and CH···F interactions form 2D layers (e.g., P1̅ space group), influencing solubility and crystallinity .

- Torsional angles : The dihedral angle between the aryl and thiourea moieties (~45°) affects π-stacking in enzyme binding pockets .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., IC₅₀ determination for VEGFR-2 or PDGFR-β) .

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against S. aureus or E. coli .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 µM concentrations .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Substituent effects : Adding electron-withdrawing groups (e.g., –CF₃) at the 5-position increases potency (e.g., ~5x lower IC₅₀ in kinase assays) .

- Methyl vs. bulkier groups : Replacing N’-methyl with cyclopropyl enhances metabolic stability (t₁/₂ >4h in microsomal assays) .

Advanced: What computational tools predict binding modes and pharmacokinetics?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to VEGFR-2 (PDB: 2OH4) to identify key interactions (e.g., NH···Asp1046) .

- ADMET prediction (SwissADME) : LogP ~2.5 and moderate solubility (≈50 µM) suggest oral bioavailability but potential CYP3A4 metabolism .

Basic: How to resolve contradictions in reported biological activity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。